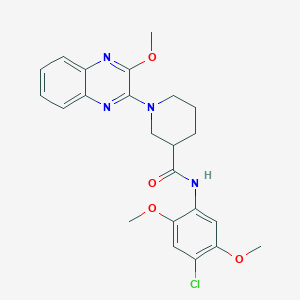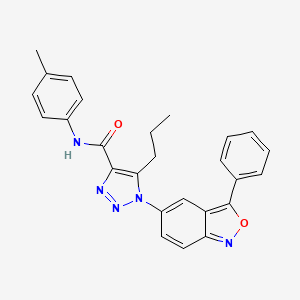![molecular formula C23H21N3O4 B11311082 N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311082.png)
N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a combination of pyrazole, chromene, and carboxamide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate α,β-unsaturated carbonyl compound under acidic conditions.
Attachment of the 4-methoxyphenyl group: This step involves the alkylation of the pyrazole ring with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate.
Synthesis of the chromene ring: The chromene ring can be synthesized via a Pechmann condensation reaction, where resorcinol reacts with ethyl acetoacetate in the presence of a strong acid like sulfuric acid.
Coupling of the pyrazole and chromene rings: This step involves the formation of an amide bond between the pyrazole and chromene derivatives using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.
Reduction: The carbonyl group in the chromene ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a hydroxyl chromene derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its complex structure.
Chemical Biology: It serves as a probe in the investigation of biological pathways and molecular interactions.
Industrial Applications: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mécanisme D'action
The mechanism of action of N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. This can lead to various biological effects, such as anti-inflammatory or anticancer activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-4-oxo-4H-chromene-2-carboxamide: Similar structure but lacks the dimethyl groups on the chromene ring.
N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide group.
Uniqueness
N-{1-[(4-Methoxyphenyl)methyl]-1H-pyrazol-5-yl}-6,7-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of both the pyrazole and chromene rings, as well as the specific substitution pattern. This unique structure contributes to its distinct biological and chemical properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C23H21N3O4 |
|---|---|
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-6,7-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-14-10-18-19(27)12-21(30-20(18)11-15(14)2)23(28)25-22-8-9-24-26(22)13-16-4-6-17(29-3)7-5-16/h4-12H,13H2,1-3H3,(H,25,28) |
Clé InChI |
GTAUAXNDQIOMRU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1C)OC(=CC2=O)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-methyl-4-oxo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11311010.png)
![5-bromo-N-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl}furan-2-carboxamide](/img/structure/B11311023.png)
![2-[(2-fluorobenzyl)sulfanyl]-N-(5-methyl-1,3-thiazol-2-yl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11311031.png)

![N-benzyl-2-(2-ethyl-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-1-yl)acetamide](/img/structure/B11311044.png)
![2-({[5-(2,5-Dichlorophenyl)-2-furyl]methyl}amino)-1-phenylethanol](/img/structure/B11311049.png)
![5-ethyl-3-methyl-N-[3-oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]-1-benzofuran-2-carboxamide](/img/structure/B11311052.png)
![2-hydroxy-4-methyl-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11311053.png)
![N-(3,4-dimethylphenyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}acetamide](/img/structure/B11311058.png)
![6-methyl-N-[2-(5-methylfuran-2-yl)-2-(piperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11311065.png)

![7-Chloro-2-[3-(dimethylamino)propyl]-1-(4-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11311072.png)
![N-[2-(furan-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]benzamide](/img/structure/B11311081.png)
![N-[2-(4-chlorophenyl)-2-(dimethylamino)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B11311085.png)
